

Canagliflozin Carfilzomib ER stress modulation

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Compound Focus: Carfilzomib

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Frequently Asked Questions (FAQs)

- **What is the core finding of the study on Canagliflozin and Carfilzomib?** The study demonstrates that **Canagliflozin** exhibits a **dual protective and enhancing effect**. It protects endothelial cells from **Carfilzomib**-induced toxicity while simultaneously enhancing the cytotoxic effects of **Carfilzomib** in multiple myeloma (MM) cancer cells [1] [2].
- **What cell lines and treatments were used in this research?** The key experiments used the following models and treatments [1] [2]:
 - **Cell Lines:** Endothelial cells (HUVECs and EA.hy926) and Multiple Myeloma cells (RPMI8226).
 - **Treatments:** Cells were treated with **0.5 µM Carfilzomib (CFZ)**, either alone or in combination with **Canagliflozin (5-20 µM)**.
- **How does Canagliflozin differentially affect ER stress?** Canagliflozin modulates the ER stress pathway differently in each cell type [1]:
 - In **Endothelial Cells**, it mitigates CFZ-induced ER stress markers but unexpectedly upregulates CFZ-induced CHOP.
 - In **Multiple Myeloma Cells**, it does not alter general CFZ-induced ER stress but further upregulates CFZ-induced ATF-4.
- **How does Canagliflozin affect autophagy?** CFZ induces autophagy in endothelial cells while inhibiting it in MM cells. Canagliflozin **abrogates CFZ-induced autophagy in endothelial cells** but does not reverse its inhibition in MM cells [1].

- **What was the outcome in the co-culture system?** In an innovative co-culture system, Canagliflozin enhanced CFZ-induced apoptosis in MM cells while protecting endothelial cells, confirming its differential protective and cytotoxic effects in a more complex model [1] [2].

Experimental Data & Protocols

Key Experimental Findings

Table: Summary of Differential Effects of Canagliflozin (CANA) in Combination with **Carfilzomib** (CFZ)

Cell Type	Effect on ER Stress	Effect on Autophagy	Overall Cellular Outcome
Endothelial Cells (HUVECs, EA.hy926)	Mitigated CFZ-induced ER stress markers; Upregulated CHOP [1].	CANA abrogated CFZ-induced autophagy [1].	Protection from CFZ-induced toxicity [1] [2].
Multiple Myeloma Cells (RPMI8226)	Did not alter CFZ-induced ER stress; Further upregulated ATF-4 [1].	CFZ inhibited autophagy; CANA did not reverse this inhibition [1].	Enhanced CFZ-induced cytotoxicity and apoptosis [1] [2].

Detailed Experimental Protocol

Table: Methodology for Assessing ER Stress, Autophagy, and Cytotoxicity

Experimental Aspect	Protocol Details
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| **Cell Culture & Treatment** | Culture HUVECs, EA.hy926, and RPMI8226 cells in their recommended media. Treat with:

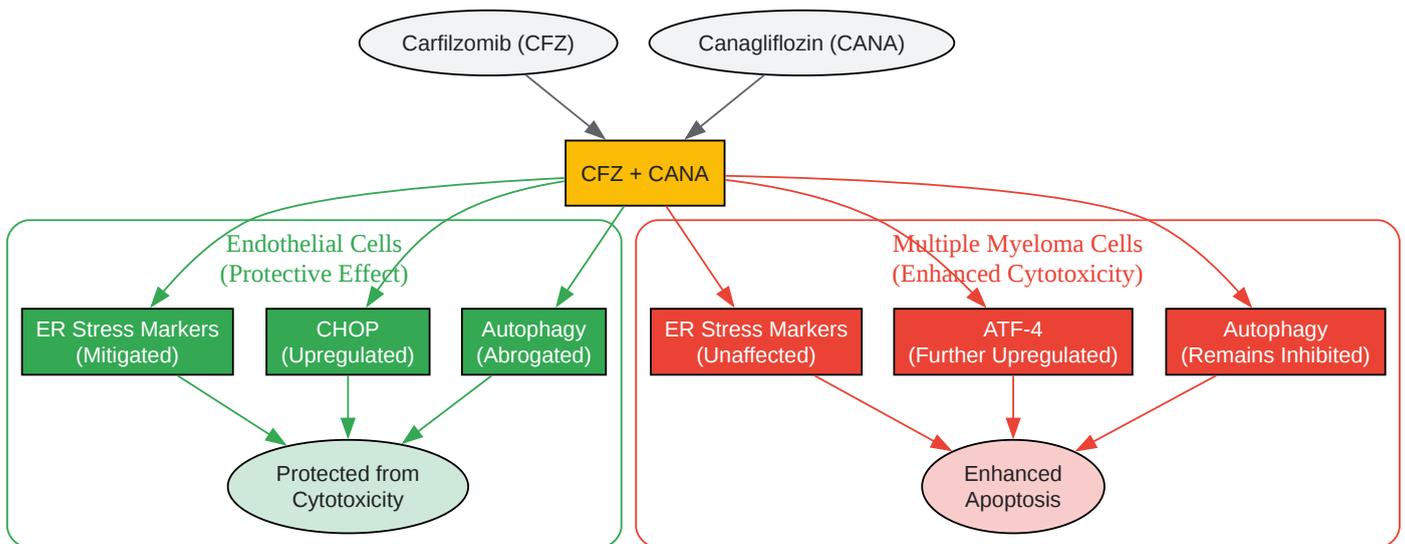
- **0.5 µM Carfilzomib (CFZ)** alone, or
 - CFZ in combination with **5-20 µM Canagliflozin** for specified durations (e.g., 24-48 hours) [1] [2]. | |
- Assessment of ER Stress** | Measure the expression of key ER stress markers (e.g., CHOP, ATF-4)

using techniques like **Western Blotting** or **quantitative PCR** [1]. | **Assessment of Autophagy** | Evaluate autophagy flux by monitoring autophagy-related proteins (e.g., LC3-I/II) via **Western Blotting** or using fluorescent tags (e.g., GFP-LC3) visualized by **fluorescence microscopy** [1]. | **Assessment of Cell Viability & Apoptosis** | Use assays such as **MTT assay** for cell viability and **Annexin V/PI staining** followed by flow cytometry to quantify apoptosis [1] [2]. | **Co-culture Experiments** | Establish a co-culture system of endothelial cells and MM cells to simulate a more physiologically relevant environment. Analyze cell-type-specific apoptosis using specific markers or separation techniques [1] [2]. |

Signaling Pathway & Experimental Workflow

The following diagrams, created using Graphviz, illustrate the core mechanistic findings and experimental setup.

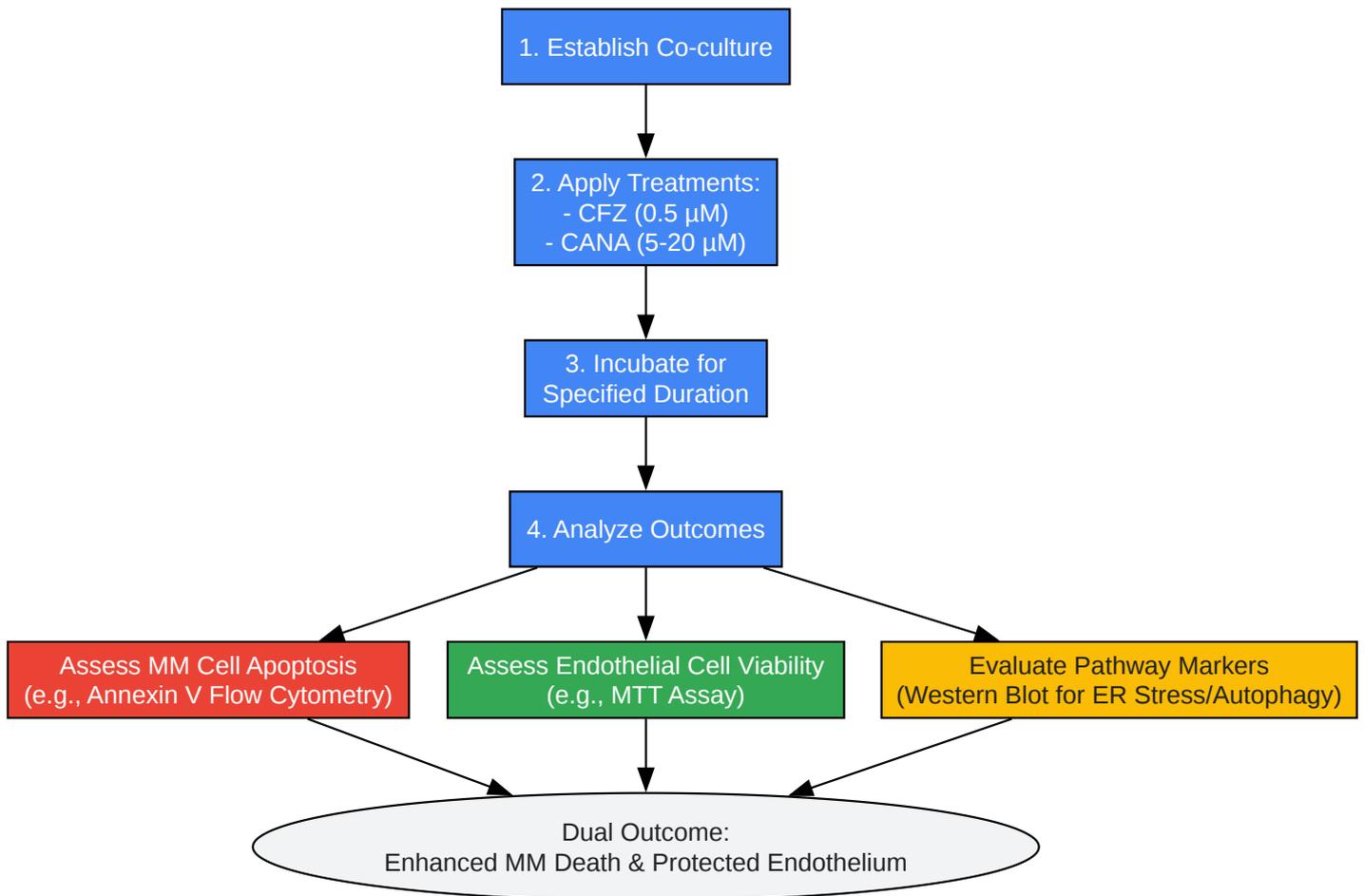
Differential ER Stress & Autophagy Modulation



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Diagram 1: Canagliflozin's dual modulation of CFZ-induced pathways in different cell types.

Experimental Workflow for Co-culture System



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Diagram 2: Step-by-step workflow for the key co-culture experiment.

Troubleshooting Guide

- **Problem: Inconsistent ER Stress Marker Results**

- **Potential Cause:** Degradation of proteins or reagents. Cell passage number being too high, leading to altered response.
- **Solution:** Ensure all lysates are prepared on ice with fresh protease inhibitors. Use cells at a low, consistent passage number. Validate antibodies for specificity.

- **Problem: Lack of Expected Cytotoxicity in MM Cells**

- **Potential Cause:** Incorrect drug concentration or development of resistance.
- **Solution:** Verify drug stock concentrations and serial dilutions. Perform a dose-response curve for CFZ (e.g., 0.1 - 1 μ M) and Canagliflozin (e.g., 1 - 25 μ M) to confirm efficacy in your specific cell line.

- **Problem: High Background Cell Death in Endothelial Control Groups**

- **Potential Cause:** Shear stress from improper handling or serum-starved conditions.
- **Solution:** Use gentle media changes and ensure endothelial cells are grown to an appropriate confluence (e.g., 70-80%) without overgrowth. Confirm that the serum concentration in the media is optimal (e.g., 10-20% FBS for HUVECs).

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References

1. Canagliflozin differentially modulates carfilzomib-induced ... [pubmed.ncbi.nlm.nih.gov]
2. Canagliflozin differentially modulates carfilzomib-induced ... [experts.umn.edu]

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